molecular formula C10H8F2N2O2 B3203227 3-[2-(Difluoromethoxy)phenyl]-1,2-oxazol-5-amine CAS No. 1021245-69-1

3-[2-(Difluoromethoxy)phenyl]-1,2-oxazol-5-amine

Cat. No. B3203227
CAS RN: 1021245-69-1
M. Wt: 226.18 g/mol
InChI Key: CQNHDCIYMDBVMM-UHFFFAOYSA-N
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Description

“3-[2-(Difluoromethoxy)phenyl]-1,2-oxazol-5-amine” is a chemical compound with the CAS Number: 1021245-69-1 . Its molecular weight is 226.18 . The IUPAC name for this compound is 3-[2-(difluoromethoxy)phenyl]-5-isoxazolylamine .


Molecular Structure Analysis

The InChI code for “3-[2-(Difluoromethoxy)phenyl]-1,2-oxazol-5-amine” is 1S/C10H8F2N2O2/c11-10(12)15-8-4-2-1-3-6(8)7-5-9(13)16-14-7/h1-5,10H,13H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The melting point of “3-[2-(Difluoromethoxy)phenyl]-1,2-oxazol-5-amine” is between 76-78 degrees Celsius .

Scientific Research Applications

Synthetic Pathways and Derivatives

1,2-Oxazines and Related Compounds

This class includes 1,2-oxazol derivatives, which are synthesized through the dehydration of dihydro-oxazines. Such compounds are significant for their roles as electrophiles and chiral synthons in chemical synthesis, demonstrating the fundamental importance of 1,2-oxazol derivatives in creating complex molecular structures (Sainsbury, 1991).

Material Science Applications

Plastic Scintillators

The use of oxazole derivatives as luminescent dyes in plastic scintillators highlights their significance in material science, where they contribute to the development of advanced materials for radiation detection (Salimgareeva & Kolesov, 2005).

Advances in Medicinal Chemistry

Benzoxazole Derivatives

These derivatives exhibit notable pharmacological properties, underscoring the importance of 1,3-oxazole systems in medicinal chemistry. Microwave-assisted synthesis of benzoxazole derivatives represents a modern approach to enhancing chemical diversity and research efficiency in pharmaceutical development (Özil & Menteşe, 2020).

Environmental Applications

PFAS Removal

Amine-functionalized sorbents, which may include oxazol-amine derivatives, are critically reviewed for their effectiveness in removing perfluoroalkyl and polyfluoroalkyl substances from water, indicating the environmental significance of such compounds (Ateia et al., 2019).

Heterocyclic Compound Synthesis

Heterocyclic Scaffold Development

The synthesis and applications of diverse heterocyclic compounds, including oxazol derivatives, highlight their utility as privileged scaffolds in the creation of novel molecules for various scientific purposes (Gomaa & Ali, 2020).

Mechanism of Action

The mechanism of action of “3-[2-(Difluoromethoxy)phenyl]-1,2-oxazol-5-amine” is not fully understood.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s also toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-[2-(difluoromethoxy)phenyl]-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O2/c11-10(12)15-8-4-2-1-3-6(8)7-5-9(13)16-14-7/h1-5,10H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNHDCIYMDBVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)N)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Difluoromethoxy)phenyl]-1,2-oxazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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